molecular formula C8H17N B2584132 (1R,2S)-2-propan-2-ylcyclopentan-1-amine CAS No. 4423-02-3

(1R,2S)-2-propan-2-ylcyclopentan-1-amine

Cat. No.: B2584132
CAS No.: 4423-02-3
M. Wt: 127.231
InChI Key: LSHKOEGVVYRQIF-JGVFFNPUSA-N
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Description

(1R,2S)-2-propan-2-ylcyclopentan-1-amine is a chiral cyclopentane amine of interest in pharmaceutical and chemical research. This compound features a stereochemically defined structure, making it a valuable building block for developing novel active compounds. Structurally similar cyclopentane amines, such as Cyclopentamine, have documented historical use as sympathomimetic agents with vasoconstrictor properties . The specific stereochemistry of this compound provides a key scaffold for probing biological pathways and structure-activity relationships (SAR), particularly in the design of receptor agonists or antagonists . Researchers can utilize this compound in the synthesis of more complex molecules for various therapeutic areas. As a chiral synthon, it is useful for creating compound libraries aimed at hit-finding and lead optimization campaigns. This compound is provided as a high-purity material to ensure consistent research outcomes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(1R,2S)-2-propan-2-ylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-6(2)7-4-3-5-8(7)9/h6-8H,3-5,9H2,1-2H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHKOEGVVYRQIF-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-propan-2-ylcyclopentan-1-amine can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a cyclopentanone derivative, followed by amination. For example, the reduction of (1R,2S)-2-propan-2-ylcyclopentanone using a chiral reducing agent can yield the desired amine with high enantioselectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalytic hydrogenation or enzymatic reduction processes, which are scalable and cost-effective for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-propan-2-ylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for amide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1R,2S)-2-propan-2-ylcyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1R,2S)-2-propan-2-ylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and physiological processes. For example, it may act as an enzyme inhibitor or receptor agonist, modulating the activity of these proteins.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to cyclopentane and cyclopropane derivatives with variations in substituents, stereochemistry, and ring size (Table 1).

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Molecular Weight Ring Size Substituents Stereochemistry Key Properties/Applications
(1R,2S)-2-propan-2-ylcyclopentan-1-amine C₈H₁₇N 127.23 Cyclopentane 2-propan-2-yl, 1-amine (1R,2S) High lipophilicity; potential CNS activity (inferred)
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine C₉H₉F₂N 169.17 Cyclopropane 3,4-difluorophenyl, 1-amine (1R,2S) Density: 1.268 g/cm³; BP: 212°C; used in neuropharmacology
(1R,2R)-rel-2-Fluorocyclopentan-1-amine C₅H₁₀FN 103.14 Cyclopentane 2-fluoro, 1-amine (1R,2R) Compact structure; potential metabolic stability
(1R,2R)-2-Fluoro-N-[3-(propan-2-yloxy)propyl]cyclopentan-1-amine C₁₁H₂₂FNO 203.30 Cyclopentane 2-fluoro, N-(propan-2-yloxypropyl) (1R,2R) Extended alkyl chain enhances solubility

Impact of Structural Features

  • Ring Size :

    • Cyclopentane (e.g., target compound) offers greater conformational flexibility compared to strained cyclopropane derivatives. This flexibility may enhance binding to protein targets with complex active sites .
    • Cyclopropane analogs (e.g., 3,4-difluorophenyl derivative) exhibit higher ring strain, which can increase reactivity and alter binding kinetics .
  • In contrast, halogenated aryl groups (e.g., 3,4-difluorophenyl) introduce electron-withdrawing effects, enhancing metabolic stability and receptor affinity . Fluorine in cyclopentane analogs (e.g., (1R,2R)-2-fluorocyclopentan-1-amine) increases polarity and may reduce off-target interactions .
  • Stereochemistry :

    • The (1R,2S) configuration of the target compound contrasts with (1R,2R) isomers (e.g., ). Such stereochemical differences can drastically alter enantioselective interactions, as seen in chiral drugs like antidepressants .

Biological Activity

(1R,2S)-2-propan-2-ylcyclopentan-1-amine, a compound with a cyclopentane structure modified by an isopropyl amine group, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H15NC_8H_{15}N. Its structural characteristics contribute to its interaction with various biological targets.

Research indicates that this compound may interact with several neurotransmitter systems, particularly those involving monoamines such as serotonin and norepinephrine. The compound's amine functionality allows it to act as a ligand for various receptors, potentially influencing mood and cognitive functions.

Biological Activity Overview

Activity Type Description
Neurotransmitter Modulation Influences serotonin and norepinephrine pathways; potential antidepressant effects.
Receptor Interaction Possible binding to adrenergic and dopaminergic receptors; implications in mood regulation.
Cellular Effects May affect cellular signaling pathways related to neuroprotection and inflammation.

Antidepressant-like Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to increased levels of serotonin in the synaptic cleft, suggesting a reuptake inhibition effect similar to that of established antidepressants.

Neuroprotective Properties

In vitro studies have shown that this compound exhibits neuroprotective properties against oxidative stress-induced neuronal damage. This effect was measured using cell viability assays where treated neuronal cells displayed higher survival rates compared to controls.

Inflammatory Response Modulation

Research has also indicated that this compound can modulate inflammatory responses in microglial cells. It was found to reduce the expression of pro-inflammatory cytokines, which could have implications for treating neuroinflammatory conditions.

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